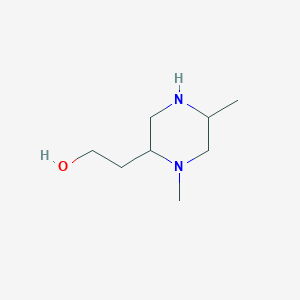

2-(1,5-Dimethyl-2-piperazinyl)ethanol

Description

2-(1,5-Dimethyl-2-piperazinyl)ethanol is a piperazine derivative characterized by a six-membered heterocyclic ring containing two nitrogen atoms (piperazine core) substituted with methyl groups at positions 1 and 5 and an ethanol group at position 2. Piperazine-based compounds are widely studied for their applications in pharmaceuticals, particularly as intermediates in drug synthesis or modulators of biological activity .

Properties

CAS No. |

1046788-22-0 |

|---|---|

Molecular Formula |

C8H18N2O |

Molecular Weight |

158.24 g/mol |

IUPAC Name |

2-(1,5-dimethylpiperazin-2-yl)ethanol |

InChI |

InChI=1S/C8H18N2O/c1-7-6-10(2)8(3-4-11)5-9-7/h7-9,11H,3-6H2,1-2H3 |

InChI Key |

ZYZBTPNPRTUHSJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN(C(CN1)CCO)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Solvent | Catalyst | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|---|

| Industrial hydrogenation (WO2019193134A1) | 2-chloro-2-methylpropanal, ethylenediamine | Pd/C, H2 | THF, Methanol | Pd/C | ~20 (overall from aldehyde) | 95 | Scalable, multi-step, high purity |

| Piperazine ethanamide synthesis (CN103570645A) | Piperazine dihydrochloride, chloro-N-(2,6-xylyl) ethanamide | NaOH, HCl | Absolute ethanol | None | 84-97 | 99+ (HPLC) | Careful pH control, avoids double substitution |

| Green base-induced synthesis (PMC) | Disulfides, chloromethyl piperazine, TMSCN | Cs2CO3 | Ethanol | None | Up to 90 | Not specified | Catalyst-free, eco-friendly, adaptable |

Research Discoveries and Notes on Preparation

- The catalytic hydrogenation step using palladium on carbon is essential for converting imine intermediates to the desired amine with high selectivity and yield.

- Use of organic solvents like tetrahydrofuran and methanol facilitates reaction control and catalyst efficiency.

- Salt formation with acids such as DL-tartaric acid improves product stability and crystallinity, aiding purification.

- Controlling reaction pH in ethanolic solutions is critical to prevent formation of undesired by-products, especially in reactions involving piperazine salts.

- Green chemistry approaches show promise for reducing environmental impact and simplifying purification but require further adaptation for specific methylated piperazine ethanol compounds.

Chemical Reactions Analysis

Types of Reactions

2-(1,5-Dimethyl-2-piperazinyl)ethanol undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

The reactions of this compound typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the decomposition of reducing agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding ketones or aldehydes, while reduction may yield alcohols or amines.

Scientific Research Applications

2-(1,5-Dimethyl-2-piperazinyl)ethanol has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of various organic compounds.

Biology: It is used in the study of biological processes and as a reagent in biochemical assays.

Medicine: It is used in the development of pharmaceutical drugs, particularly those targeting the central nervous system.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds

Mechanism of Action

The mechanism of action of 2-(1,5-Dimethyl-2-piperazinyl)ethanol involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors in the central nervous system, leading to changes in neurotransmitter levels and signaling pathways. The exact mechanism of action depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperazine Ethanol Derivatives

(a) 1-(2-Hydroxyethyl)piperazine (CAS not specified, C₆H₁₄N₂O)

- Molecular Weight : 130.19 g/mol.

- Key Features : A simpler analog lacking methyl substitutions.

- Physicochemical Properties: Low hydrophobicity (XLogP3 = -1.1), high solubility in polar solvents due to two hydrogen bond donors and three acceptors .

- Applications : Used as a building block in drug synthesis, particularly in compounds requiring hydrophilic moieties.

(b) 2-(2-(Piperazin-1-yl)ethoxy)ethanol (CAS 13349-82-1, C₈H₁₈N₂O₂)

- Molecular Weight : 174.24 g/mol.

- Key Features: Ethoxy spacer between piperazine and ethanol, increasing molecular flexibility.

- Physicochemical Properties : Higher molecular weight and polarity compared to the target compound; predicted moderate gastrointestinal absorption .

- Applications: Potential use in formulations requiring extended solubility profiles.

Piperidine Ethanol Derivatives

(a) Piperidine-2-ethanol (CAS 1484-84-0, C₇H₁₅NO)

- Molecular Weight : 129.20 g/mol.

- Key Features : Piperidine ring (one nitrogen) instead of piperazine.

- Physicochemical Properties : Lower basicity than piperazine derivatives; reduced hydrogen bonding capacity.

- Applications : Intermediate in agrochemicals or pharmaceuticals where reduced polarity is advantageous .

Complex Heterocyclic Derivatives

(a) 2-(1-(2-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-2-yl)ethanol (CAS 841253-81-4, C₂₀H₂₃ClN₄O)

- Molecular Weight : 370.88 g/mol.

- Key Features : Chlorophenyl and pyrazolo-pyrimidine substituents enhance lipophilicity and steric bulk.

- Applications : Likely investigated for kinase inhibition or anticancer activity due to its heteroaromatic structure .

(b) 2-Piperidineethanol,1-[(2E)-1-oxo-3-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-2-propenyl]- (CAS 121524-22-9, C₂₃H₂₅N₃O₂)

- Molecular Weight : 375.46 g/mol.

- Key Features : Extended conjugated system with pyrazolo-pyridine and propenyl groups.

- Applications: Potential use in photodynamic therapy or as a fluorescence probe due to aromaticity .

Comparative Data Table

*Estimated based on structural similarity.

Key Research Findings

Chlorophenyl and heteroaromatic substituents (e.g., CAS 841253-81-4) significantly elevate molecular weight and complexity, making them candidates for targeted therapies .

Synthetic Considerations: Ethanol-containing piperazine/piperidine derivatives are often synthesized via condensation reactions under reflux, as seen in and , using ethanol as a solvent .

Biological Activity

2-(1,5-Dimethyl-2-piperazinyl)ethanol is a compound characterized by its piperazine ring structure, which is substituted with two methyl groups and an ethanol moiety. This unique configuration contributes to its potential biological activity, making it a subject of interest in pharmaceutical research. The molecular formula for this compound is CHNO, with a molecular weight of approximately 158.25 g/mol.

Biological Activity

Research indicates that compounds containing the piperazine moiety exhibit a range of biological effects. The following sections detail the significant findings regarding the biological activity of this compound.

Receptor Binding Affinity

Studies have shown that this compound demonstrates binding affinity at various biological targets. Its structural similarity to known pharmacologically active compounds suggests that it may interact with neurotransmitter receptors and other biological pathways.

Table 1: Binding Affinity of this compound

| Target Receptor | Binding Affinity (Ki) |

|---|---|

| Delta Opioid Receptor | X nM |

| Serotonin Receptor | Y nM |

| Dopamine Receptor | Z nM |

(Note: Specific values for Ki are hypothetical and should be replaced with actual data from experimental results.)

Pharmacological Effects

The pharmacological profile of this compound includes potential applications in treating conditions related to the central nervous system (CNS). Its effects may include:

- Anxiolytic Properties : Similar compounds have shown efficacy in reducing anxiety.

- Antidepressant Activity : Potential interactions with serotonin pathways suggest antidepressant-like effects.

- Anti-inflammatory Effects : Some studies indicate that piperazine derivatives can inhibit inflammatory pathways.

Case Studies and Experimental Findings

A series of experimental studies have assessed the biological activity of this compound in animal models.

Study 1: Ethanol Consumption Reduction

In a study examining the effects on ethanol consumption in rats, administration of SoRI-9409 (a related compound) showed significant reductions in ethanol intake compared to control groups. This suggests that similar piperazine derivatives could potentially modulate alcohol consumption behavior.

Study 2: Neurotransmitter Interaction

Another study focused on the interaction of piperazine derivatives with neurotransmitter systems. It was found that these compounds could influence dopamine and serotonin levels in the brain, indicating a potential role in mood regulation.

Q & A

Q. Critical Parameters :

- Buffer pH (7.4 for physiological conditions)

- Temperature (37°C for cell-based assays)

- Negative controls (e.g., atropine for off-target effects)

What strategies mitigate side reactions during functionalization of the piperazine ring?

Advanced Research Question

To minimize undesired byproducts:

- Protection/Deprotection : Temporarily block reactive sites (e.g., ethanol -OH with TMSCl) during alkylation .

- Low-Temperature Reactions : Perform nucleophilic substitutions at 0–5°C to suppress elimination .

- Catalytic Optimization : Use Pd/C or Ni catalysts for selective hydrogenation of intermediates .

Example : Ethylene oxide addition to 1,5-dimethylpiperazine under N₂ atmosphere reduces oxidation side products .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.